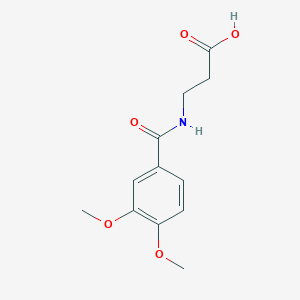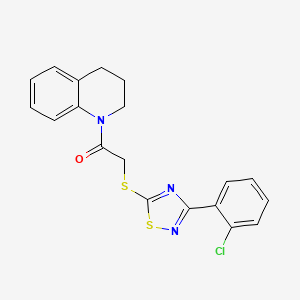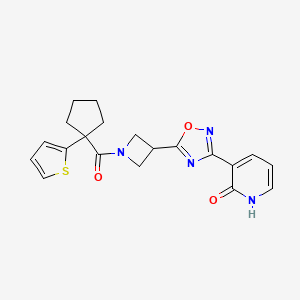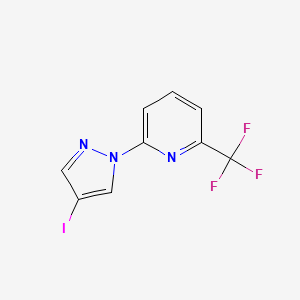
5-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzoic acid: is a fluorinated benzoic acid derivative. The presence of multiple fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound in various scientific and industrial applications. Fluorinated compounds are known for their stability, lipophilicity, and ability to interact with biological systems, which makes them important in pharmaceutical and agrochemical research .
准备方法
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where fluorine atoms are introduced using reagents like hydrogen fluoride-pyridine and 1,3-dibromo-5,5-dimethylhydantoin . The carboxylic acid group can be converted to an acyl chloride for further nucleophilic substitution and Friedel-Craft acylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 5-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like Grignard reagents or organolithium compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes .
科学研究应用
Chemistry: In chemistry, 5-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzoic acid is used as a building block for the synthesis of more complex fluorinated compounds.
Biology and Medicine: In biological and medical research, this compound is used to develop pharmaceuticals with improved pharmacokinetic properties. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drugs, making them more effective in treating diseases .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .
作用机制
The mechanism of action of 5-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzoic acid involves its interaction with biological targets through its fluorinated groups. The fluorine atoms can form strong hydrogen bonds and interact with enzyme active sites, altering their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .
相似化合物的比较
- 3-Fluoro-5-(trifluoromethyl)benzoic acid
- 2-Fluoro-4-(trifluoromethyl)benzoic acid
- 3,5-Bis(trifluoromethyl)benzoic acid
Uniqueness: 5-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzoic acid is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which impart distinct chemical properties. These groups enhance the compound’s lipophilicity, metabolic stability, and ability to interact with biological systems, making it more versatile compared to its analogs .
属性
IUPAC Name |
5-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F6O2/c10-6-2-5(9(13,14)15)3(8(16)17)1-4(6)7(11)12/h1-2,7H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBBJDIDDIEASL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(=O)O)C(F)(F)F)F)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2741007.png)



![3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide hydrochloride](/img/structure/B2741011.png)

![1-ethyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2741013.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2741014.png)
![methyl 2-(4-(methylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2741018.png)
![2-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B2741020.png)
![4-(4-Chlorophenyl)-6-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-methoxypyridine-3-carbonitrile](/img/structure/B2741026.png)
![N-(5-chloro-2-methylphenyl)-2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2741027.png)
![2-[n-(4-Methyl-1,3-thiazol-2-yl)amino]pyrimidine](/img/structure/B2741028.png)
